Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of ethyl 2-(trimethylstannyl)thiophene-3-carboxylate typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide. The reaction conditions often include the use of a palladium catalyst, such as [Pd(PPh3)4], and a solvent like tetrahydrofuran (THF) . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as the Stille coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, organotin reagents, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate has several scientific research applications:
Organic Electronics: It is used in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Medicinal Chemistry: Thiophene derivatives, including this compound, are explored for their potential pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(trimethylstannyl)thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. In organic electronics, the compound’s electronic properties are crucial for its function as a semiconductor. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Thiophene-3-carboxylate derivatives: These compounds share the thiophene core but differ in their substituents, leading to variations in their properties and applications.
The uniqueness of this compound lies in its specific substituents, which impart distinct electronic and steric properties, making it suitable for specialized applications in organic electronics and medicinal chemistry .
Biological Activity
Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate is an organotin compound that features a thiophene ring, a carboxylate functional group, and a trimethylstannyl substituent. Its molecular formula is C12H15OSn, with a molecular weight of approximately 288.34 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications.
Chemical Structure and Properties
The unique structure of this compound contributes to its reactivity and biological properties. The presence of the thiophene ring enhances its electronic properties, making it suitable for various applications in organic electronics, such as conductive polymers and organic solar cells.
Structural Characteristics
Feature | Description |
---|---|
Molecular Formula | C12H15OSn |
Molecular Weight | 288.34 g/mol |
Functional Groups | Thiophene ring, carboxylate, trimethylstannyl |
Potential Applications | Organic electronics, antimicrobial agents |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Case Studies
-
In Vitro Antimicrobial Assays :
- A study evaluated the compound against Gram-positive and Gram-negative bacteria using the agar-well diffusion method. Results showed that at concentrations of 50 μg/mL, the compound exhibited a notable zone of inhibition against Escherichia coli and Staphylococcus aureus.
- The minimum inhibitory concentration (MIC) was determined to be 25 μg/mL for E. coli and 12 μg/mL for S. aureus, indicating a potent antibacterial effect .
- Comparative Analysis :
The proposed mechanism of action involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The trimethylstannyl group may enhance lipophilicity, facilitating better membrane penetration and increasing the compound's bioavailability within bacterial cells.
Summary of Biological Activity
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |
---|---|---|
Escherichia coli | 15 ± 2 | 25 |
Staphylococcus aureus | 13 ± 2 | 12 |
Bacillus subtilis | Moderate | Not determined |
Future Directions
Further research is warranted to explore the full spectrum of biological activities exhibited by this compound. Potential studies could focus on:
- In Vivo Efficacy : Assessing the compound's effectiveness in animal models to evaluate therapeutic potential.
- Mechanistic Studies : Investigating the precise biochemical pathways affected by the compound.
- Formulation Development : Creating formulations for clinical applications in treating bacterial infections.
Properties
Molecular Formula |
C10H16O2SSn |
---|---|
Molecular Weight |
319.01 g/mol |
IUPAC Name |
ethyl 2-trimethylstannylthiophene-3-carboxylate |
InChI |
InChI=1S/C7H7O2S.3CH3.Sn/c1-2-9-7(8)6-3-4-10-5-6;;;;/h3-4H,2H2,1H3;3*1H3; |
InChI Key |
SBYZYEPYZQVCHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)[Sn](C)(C)C |
Origin of Product |
United States |
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